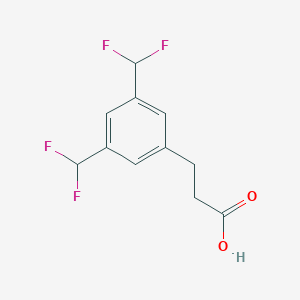
(3,5-Bis(difluoromethyl)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Bis(difluoromethyl)phenyl)propanoic acid is an organic compound characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(difluoromethyl)phenyl)propanoic acid typically involves the introduction of difluoromethyl groups onto a phenyl ring followed by the attachment of a propanoic acid group. One common method involves the use of Grignard reagents, where 3,5-bis(difluoromethyl)benzyl bromide is reacted with magnesium to form the corresponding Grignard reagent. This intermediate is then treated with carbon dioxide to yield the desired propanoic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts and controlled reaction environments to facilitate the efficient introduction of difluoromethyl groups and subsequent formation of the propanoic acid moiety .
化学反応の分析
Types of Reactions
(3,5-Bis(difluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl groups.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted phenylpropanoic acids with various functional groups.
科学的研究の応用
(3,5-Bis(difluoromethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of (3,5-Bis(difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The propanoic acid moiety can also contribute to the compound’s overall activity by facilitating interactions with target proteins .
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl)propanoic acid: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.
3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid: Another related compound with trifluoromethyl groups.
Uniqueness
(3,5-Bis(difluoromethyl)phenyl)propanoic acid is unique due to the presence of difluoromethyl groups, which impart distinct chemical and physical properties compared to trifluoromethyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
生物活性
(3,5-Bis(difluoromethyl)phenyl)propanoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a propanoic acid moiety linked to a phenyl ring with two difluoromethyl substituents at the 3 and 5 positions. The difluoromethyl groups enhance lipophilicity and metabolic stability, making the compound a promising candidate for pharmaceutical applications. Its unique structure allows for significant interactions with biological targets, which can lead to various therapeutic effects.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds similar to this compound may exhibit anti-inflammatory , analgesic , and antipyretic activities. These effects are attributed to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis, which plays a critical role in inflammatory responses .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various biological macromolecules. These studies suggest that the compound may interact effectively with cyclooxygenase enzymes, enhancing its potential as an anti-inflammatory agent .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Phenyl Ring : The difluoromethyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution.
- Carboxylic Acid Formation : The propanoic acid moiety is synthesized through standard carboxylic acid formation techniques.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique features and potential advantages of this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(4-(Trifluoromethyl)phenyl)propanoic acid | Contains a trifluoromethyl group instead of difluoromethyl | Enhanced potency against certain targets |
| 4-(Difluoromethyl)benzoic acid | A simpler structure with only one difluoromethyl group | Lower lipophilicity compared to (3,5-Bis...) |
| 2-(4-(Chlorophenyl)propanoic acid | Chlorine substituent instead of fluorine | Different electronic properties affecting reactivity |
| 3-(Difluoromethyl)-4-methoxybenzoic acid | Methoxy group addition changes solubility | Potentially different pharmacokinetic profiles |
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibition of cyclooxygenase enzymes compared to control compounds. For instance, a study reported an IC50 value indicative of its potency in inhibiting COX-2 activity .
Animal Models
Preclinical studies using animal models have shown that administration of this compound significantly reduces inflammation markers in induced arthritis models. This suggests its potential application in treating inflammatory diseases .
特性
分子式 |
C11H10F4O2 |
|---|---|
分子量 |
250.19 g/mol |
IUPAC名 |
3-[3,5-bis(difluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H10F4O2/c12-10(13)7-3-6(1-2-9(16)17)4-8(5-7)11(14)15/h3-5,10-11H,1-2H2,(H,16,17) |
InChIキー |
ZFCLSKKKNIATRP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)F)C(F)F)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















